molecular formula C10H13BrO2S B13582768 1-(3-Bromopropyl)-4-methanesulfonylbenzene

1-(3-Bromopropyl)-4-methanesulfonylbenzene

Cat. No.: B13582768
M. Wt: 277.18 g/mol
InChI Key: SNHNCYXOARSXNT-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-methanesulfonylbenzene is an organic compound with the molecular formula C10H13BrO2S. It is a white or off-white solid with a strong smell of thiol or sulfide. This compound has a melting point of about 70-71°C and a boiling point of about 287°C . It has low solubility in water and is often used as an important reagent in organic synthesis. It can be used as a starting material for making other compounds and has applications in synthetic chemicals, medicine, and scientific research .

Preparation Methods

1-(3-Bromopropyl)-4-methanesulfonylbenzene can be prepared by the reaction of the corresponding tosyl chloride with 3-bromopropanol . The synthetic route involves the following steps:

    Reaction of Tosyl Chloride with 3-Bromopropanol: This reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-methanesulfonylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The sulfonyl group can be involved in oxidation and reduction reactions, although these are less common.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific nucleophile or base used.

Scientific Research Applications

1-(3-Bromopropyl)-4-methanesulfonylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It can be used in the synthesis of biologically active molecules and as a building block for drug discovery.

    Medicine: The compound may be used in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-4-methanesulfonylbenzene exerts its effects involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-methanesulfonylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a bromopropyl group and a methanesulfonyl group, which provides distinct reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

1-(3-bromopropyl)-4-methylsulfonylbenzene

InChI

InChI=1S/C10H13BrO2S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3

InChI Key

SNHNCYXOARSXNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCCBr

Origin of Product

United States

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